molecular formula C6H6NNaO6S2 B13773118 Sodium hydrogen aniline-2,4-disulphonate CAS No. 79873-41-9

Sodium hydrogen aniline-2,4-disulphonate

Cat. No.: B13773118
CAS No.: 79873-41-9
M. Wt: 275.2 g/mol
InChI Key: JYKSCWRCLLNCHG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Arylsulfonic Acid Chemistry in Industrial Processes

Arylsulfonic acids are organic compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. wikipedia.org This functional group imparts several valuable properties, most notably strong acidity and high water solubility. britannica.com The introduction of one or more sulfo groups can dramatically alter the physical properties of an organic molecule, a feature that has been widely exploited in various industrial applications. britannica.com

The primary method for producing aryl sulfonic acids is through a process called sulfonation, an electrophilic aromatic substitution reaction where an aromatic compound, such as benzene (B151609) or its derivatives, reacts with a sulfonating agent. wikipedia.org Concentrated sulfuric acid or sulfur trioxide (often in the form of oleum) are the most common sulfonating agents used on an industrial scale. britannica.com

The versatility of arylsulfonic acids has led to their use in a wide array of industrial processes:

Detergents and Surfactants: Linear alkylbenzene sulfonates, a major class of synthetic detergents, are derived from benzenesulfonic acid. elchemy.com Their effectiveness stems from the combination of a long, oil-soluble hydrocarbon tail and a water-soluble sulfonate head. elchemy.com

Dye Manufacturing: The sulfonic acid group is a key component in many water-soluble dyes. britannica.com Its presence enhances the solubility of large dye molecules and helps them bind tightly to fibers like proteins and carbohydrates, resulting in "washable" colors. wikipedia.orgcapitalresin.com Many anthraquinone (B42736) dyes, for instance, are produced or processed via sulfonation. wikipedia.org

Catalysis: Due to their strong acidic nature, sulfonic acids are used as catalysts in organic synthesis. britannica.com Examples include p-toluenesulfonic acid and polymeric sulfonic acids like Dowex resins, which are used for ion exchange and as catalysts in various chemical reactions. wikipedia.org

Pharmaceuticals: The sulfo group is a feature in certain drug molecules, and arylsulfonic acids serve as important intermediates in pharmaceutical synthesis. echemi.comcapitalresin.com They can be used to improve the solubility or stability of active pharmaceutical ingredients. capitalresin.comchemicalbull.com

Historical Development of Aniline (B41778) Sulfonation Methodologies

The history of aniline sulfonation is closely tied to the discovery of aniline itself and the subsequent explosion of the synthetic dye industry. Aniline was first isolated in 1826, but it was William Henry Perkin's discovery of the first synthetic dye, mauveine, in 1856 that catalyzed its large-scale production. wikipedia.orgtrc-leiden.nl This created a need for methods to chemically modify aniline to produce a wider palette of colors and improve dye properties.

Early sulfonation techniques were often straightforward yet harsh. The "baking process" was a common method, which involved heating the amine sulfate (B86663) salt at high temperatures (around 200-250°C) for several hours. prepchem.comgoogle.com This process would drive off the water formed during the reaction, leading to the rearrangement of the sulfonyl group onto the aromatic ring, primarily at the para-position to yield sulfanilic acid. scribd.comgoogle.com However, these dry processes often produced significant colored impurities and by-products due to the high temperatures. google.com

The synthesis of disulfonated anilines, such as aniline-2,4-disulfonic acid, required even more forceful conditions. The reaction of aniline with an excess of strong sulfuric acid at elevated temperatures (e.g., 200°C) in an autoclave could be used to introduce a second sulfonic acid group. prepchem.comprepchem.com The development of these methodologies was largely empirical, focused on achieving the desired product with the available industrial equipment. Over time, refinements were made to improve yield and purity, such as using inert diluents to prevent caking and local overheating during the reaction. scribd.com These advancements were crucial for making sulfonated anilines economically viable intermediates for the rapidly growing chemical industry. google.com

Early Industrial Applications and Relevance in Synthetic Organic Chemistry

The primary and most significant early industrial application of aminobenzenedisulfonates was as intermediates in the manufacture of synthetic dyes. biosynth.comemcochemicals.com The discovery that aniline could be transformed into a vibrant array of colors led to the establishment of a massive new industry, with companies like BASF (Badische Anilin- und Soda-Fabrik) building their foundations on aniline dye chemistry. wikipedia.orgmcgill.ca

Aniline-2,4-disulfonic acid and its salts served as crucial building blocks in the synthesis of azo dyes. google.com The presence of the amino group allowed for diazotization, a key reaction in forming the chromophoric azo group (-N=N-), while the two sulfonic acid groups ensured the final dye product was soluble in water, a critical requirement for textile dyeing processes. wikipedia.orgelchemy.com These sulfonated intermediates enabled the production of a wide range of colors with improved brightness and wash-fastness compared to many natural dyes. trc-leiden.nl

Beyond dyes, the broader class of sulfonated amines became recognized for their utility in other areas of synthetic organic chemistry. The principles developed for aniline sulfonation were applied to other aromatic amines like toluidines and naphthylamines, expanding the range of available chemical intermediates. google.com In the late 19th and early 20th centuries, derivatives of aniline also found applications in medicine, foreshadowing the development of the sulfonamide class of antibacterial drugs (sulfa drugs). mcgill.ca The ability to systematically modify simple aromatic compounds like aniline through reactions such as sulfonation was a cornerstone of the developing field of synthetic organic chemistry, enabling the creation of a vast array of new materials and products that transformed modern life. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Aniline-2,4-disulfonic Acid

PropertyValue
CAS Number 137-51-9 biosynth.com
Molecular Formula C₆H₇NO₆S₂ biosynth.com
Molar Mass 253.25 g/mol biosynth.com
Appearance White to light yellow crystalline solid emcochemicals.comcymitquimica.com
Solubility Soluble in water emcochemicals.com

Mentioned Compounds

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

79873-41-9

Molecular Formula

C6H6NNaO6S2

Molecular Weight

275.2 g/mol

IUPAC Name

sodium;4-amino-3-sulfobenzenesulfonate

InChI

InChI=1S/C6H7NO6S2.Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

JYKSCWRCLLNCHG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+]

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations of Sodium Hydrogen Aniline 2,4 Disulphonate

Direct Sulfonation of Aniline (B41778) and Anilinium Salts

Direct sulfonation remains a principal method for the synthesis of sulfonated anilines. The reaction involves treating aniline with a sulfonating agent, typically concentrated sulfuric acid or oleum. The process is complex, with outcomes highly dependent on the precise control of reaction parameters.

Reaction Conditions and Parameters: Temperature, Pressure, Acid Concentration, and Reaction Time

The direct sulfonation of aniline to produce aminobenzenesulfonic acids is heavily influenced by temperature. The reaction generally requires high temperatures to overcome the activation energy for the introduction of the sulfonic acid group. tiwariacademy.com For the synthesis of monosulfonated aniline (sulfanilic acid), temperatures in the range of 180-190°C (453-473 K) are commonly employed. tiwariacademy.com

Achieving disulfonation, however, is notably more challenging. One documented experiment involved heating aniline with 100% sulfuric acid in an ortho-dichlorobenzene solvent. The temperature was raised to 200°C and maintained for 2.5 hours in an autoclave. Despite these conditions, the primary product was p-sulphanilic acid, and aniline-2,4-disulphonic acid was not formed. prepchem.com Another study heated powdered anilinium hydrogensulphate for 7 hours at 200°C in a closed autoclave. This yielded predominantly the sodium salt of p-sulphanilic acid (68.5% yield), with only trace amounts of aniline-2-sulfonic acid (0.7%) and aniline-2,4-disulphonic acid (0.02%). prepchem.com

These findings underscore that high temperatures and extended reaction times are necessary but not sufficient for efficient disulfonation. The concentration of the acid is also a critical factor. While concentrated sulfuric acid is standard, the use of oleum (fuming sulfuric acid) can provide the higher concentration of sulfur trioxide needed for introducing a second sulfonic acid group onto the deactivated ring.

Summary of Experimental Conditions for Aniline Sulfonation
ReactantsSolvent/MediumTemperature (°C)Time (hours)Primary Product(s)Aniline-2,4-disulphonic Acid YieldReference
Aniline, 100% H₂SO₄ortho-dichlorobenzene2002.5p-Sulphanilic acid, Anilinium hydrogensulphateNot formed prepchem.com
Anilinium hydrogensulphateNone (solid phase)2007p-Sulphanilic acid Na salt (68.5%), Aniline-2-sulphonic acid (0.7%)0.02% prepchem.com
Aniline, Conc. H₂SO₄None180–190Not specifiedp-aminobenzene sulphonic acid (major product)Not specified tiwariacademy.com
Aniline, Conc. H₂SO₄, Sodium bisulfateNone (solid phase)20018o-aminobenzenesulfonic acid (99%)Not formed chemicalbook.com

Role of Anilinium Hydrogensulphate as an Intermediate in Sulfonation

The reaction between aniline, a base, and concentrated sulfuric acid, a strong acid, is an initial acid-base reaction. This leads to the formation of a salt, anilinium hydrogensulphate (C₆H₅NH₃⁺HSO₄⁻). tiwariacademy.comdoubtnut.comdoubtnut.com This salt formation is a critical first step in the sulfonation process.

The anilinium hydrogensulphate is a stable intermediate that precipitates from the reaction mixture. prepchem.com It is this intermediate that undergoes the subsequent electrophilic aromatic substitution upon heating. doubtnut.comdoubtnut.com The mechanism involves the thermal rearrangement of the salt. At elevated temperatures (typically 180-200°C), the anilinium hydrogensulphate loses water, and the sulfonation of the aromatic ring occurs. doubtnut.com The formation of this intermediate is crucial as it protects the amino group from oxidation by the hot, concentrated sulfuric acid and influences the subsequent regioselectivity of the sulfonation.

Selectivity Control and Isomer Distribution in Product Formation

Controlling the position of sulfonation on the aniline ring is a central challenge in the synthesis. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. However, in a highly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium group is a deactivating, meta-directing group. quora.com

The sulfonation reaction is also reversible. quora.comstackexchange.com This reversibility allows for thermodynamic control over the product distribution.

p-Sulfanilic acid: The para-isomer is typically the major product under thermodynamic control because it is the most stable. stackexchange.com Its stability is attributed to reduced steric hindrance, as the bulky sulfonic acid group is positioned far from the amino group. stackexchange.com

o-Sulfanilic acid (aniline-2-sulfonic acid): The ortho-isomer is formed as a minor product. Its formation is kinetically favored at lower temperatures but is sterically hindered. stackexchange.com

m-Sulfanilic acid (aniline-3-sulfonic acid): The meta-isomer can be formed due to the presence of the meta-directing anilinium ion in the acidic medium. quora.com

Achieving disulfonation to yield aniline-2,4-disulfonic acid requires forcing a second sulfonic acid group onto the ring, which is already deactivated by the first electron-withdrawing sulfonic acid group. The initial product, p-sulfanilic acid, directs the second incoming electrophile to the ortho position relative to the activating amino group (position 2). However, as experimental results show, this second sulfonation step is difficult and often results in very low yields under typical "baking" process conditions. prepchem.com

Alternative and Specialized Synthetic Routes

Given the challenges associated with direct disulfonation, alternative synthetic pathways have been explored, often starting from pre-functionalized benzene (B151609) derivatives.

Transformation of Halogenated Benzenedisulfonic Acid Precursors

An alternative strategy involves the amination of a halogenated benzenedisulfonic acid. This method utilizes the principles of nucleophilic aromatic substitution (SₙAr). In this type of reaction, a halogen atom on an aromatic ring is displaced by a nucleophile, such as ammonia (B1221849) or an amine. nih.gov

The reaction is generally feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) or sulfonyl (-SO₃H) groups. nih.govresearchgate.net These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr mechanism.

A plausible synthetic route to aniline-2,4-disulfonic acid could therefore start from 1-chloro-2,4-benzenedisulfonic acid. The two sulfonic acid groups would strongly activate the ring towards nucleophilic attack, allowing for the displacement of the chlorine atom by an amino group, typically by reaction with ammonia at elevated temperature and pressure. While specific literature detailing this exact transformation to aniline-2,4-disulfonic acid is sparse, the synthesis of other aminobenzenesulfonic acids from halogenated precursors, such as the production of aniline-2-sulfonic acid from 2-chloronitrobenzene, establishes the chemical precedent for this approach. chemicalbook.com

Reactions Involving Sulfite Reagents in Aqueous Alkaline Media

The use of sulfite or bisulfite ions as nucleophiles to displace a leaving group on an aromatic ring is a known method for introducing sulfonic acid groups (the Piria reaction). The reverse, using an amino nucleophile to displace a sulfite group, is less common.

A related industrial process for producing certain amino-sulfonic acids involves the reaction of a halogenated aromatic compound with sodium sulfite in an aqueous medium. For instance, the synthesis of aniline-2-sulfonic acid can proceed from 2-chloronitrobenzene, which is first converted to 2,2'-dinitrodiphenyl disulfide using sodium disulfide, followed by oxidation and reduction steps. chemicalbook.com While this demonstrates the utility of sulfur-based reagents, specific documented methods for the synthesis of aniline-2,4-disulfonic acid using sulfite reagents in aqueous alkaline media to aminate a corresponding precursor are not prominently featured in the surveyed literature, suggesting this may be a highly specialized or less conventional route.

Mechanistic Elucidation of Sulfonation and Rearrangement Processes

The synthesis of sodium hydrogen aniline-2,4-disulphonate is a nuanced process governed by complex reaction mechanisms, primarily involving electrophilic aromatic substitution. The elucidation of these mechanisms has been a subject of detailed scientific investigation, focusing on the pathways of sulfonation, the nature of intermediates, and the kinetic and thermodynamic factors that control the final product distribution.

Investigations into Intramolecular versus Intermolecular Rearrangement Pathways

A pivotal aspect of the aniline sulfonation mechanism is the migration of the sulfo group, which has been demonstrated to occur via an intermolecular pathway rather than a direct intramolecular shift. Initial sulfonation of aniline often occurs at the nitrogen atom, forming phenylsulfamic acid. This intermediate is central to the subsequent nuclear sulfonation of the aromatic ring.

Early hypotheses suggested an intramolecular rearrangement, where the sulfonate group would migrate directly from the nitrogen to the carbon atoms of the benzene ring. However, extensive research, including radiolabeling studies, has largely refuted this model. wikipedia.org For instance, experiments conducted with isotopically labeled sulfuric acid (H₂³⁵SO₄) have shown that the sulfamic acid intermediate can undergo desulfonation, releasing sulfur trioxide (SO₃). libretexts.org This liberated SO₃ then acts as the electrophile in a separate, intermolecular electrophilic aromatic substitution (SEAr) reaction with another aniline molecule to form the C-sulfonated product. libretexts.orgwikipedia.org

This intermolecular mechanism is further supported by control experiments where blocking the ortho-positions on the aniline ring did not result in a "walk" of the sulfo group to the para-position, indicating that a direct intramolecular movement is not operative. libretexts.org The process can be summarized as follows:

N-Sulfonation: Aniline reacts with the sulfonating agent to form an N-sulfamate intermediate. libretexts.orgthecatalyst.orgjackwestin.com

Dissociation: Under thermal conditions, the N-sulfamate releases sulfur trioxide (SO₃). libretexts.orgwikipedia.org

C-Sulfonation: The SO₃ electrophile attacks the electron-rich aromatic ring of a separate aniline molecule, leading to the formation of aminobenzenesulfonic acids. libretexts.orgwikipedia.org

The preference for para-substitution, leading to sulfanilic acid, is attributed to the steric hindrance at the ortho positions. libretexts.orgwikipedia.org At higher temperatures, the reversibility of the reaction allows for the formation of other isomers, eventually leading to the disulfonated product.

Identification and Characterization of Reaction Intermediates (e.g., sulfamic acids, σ-complexes)

The sulfonation of aniline proceeds through several key, albeit often transient, intermediates. The identification and characterization of these species are crucial for a complete understanding of the reaction mechanism.

σ-Complexes (Arenium Ions): During the electrophilic attack of SO₃ on the aniline aromatic ring, a transient, positively charged intermediate known as a σ-complex or arenium ion is formed. This species results from the bonding of the electrophile to a carbon atom of the ring, which temporarily disrupts the aromaticity. The σ-complex is stabilized by resonance, with the positive charge delocalized over the other carbon atoms of the ring. The formation of the σ-complex is a characteristic feature of electrophilic aromatic substitution reactions. The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring and yields the final sulfonated product. While highly unstable, the relative energies of the possible σ-complexes (leading to ortho, meta, or para products) influence the kinetic distribution of isomers.

Kinetic and Thermodynamic Studies of Isomerization and Disulfonation

The distribution of isomers in the sulfonation of aniline is dictated by a balance between reaction rates (kinetic control) and product stability (thermodynamic control). libretexts.orgwikipedia.orgjackwestin.com The sulfonation reaction is reversible, a key factor that allows for the eventual formation of the thermodynamically most stable products under appropriate conditions. researchgate.net

Under kinetic control , which typically occurs at lower temperatures, the product distribution is determined by the relative activation energies for the formation of the different isomers. The ortho and para positions of aniline are electronically activated by the amino group, leading to faster reaction rates at these positions. Therefore, at lower temperatures (e.g., <100-150°C), the kinetically favored p-aminobenzenesulfonic acid (sulfanilic acid) and o-aminobenzenesulfonic acid are the major products. researchgate.net

Under thermodynamic control , favored by higher temperatures and prolonged reaction times, the reversibility of sulfonation becomes significant. libretexts.orgwikipedia.orgjackwestin.com The initially formed kinetic products can undergo desulfonation, and the system eventually reaches an equilibrium that favors the most stable isomer(s). In the case of disulfonation, the introduction of a second sulfo group is a slower process that requires more forcing conditions. The final distribution, yielding aniline-2,4-disulphonic acid, represents the thermodynamically stable outcome. Isomerization from one position to another occurs via the intermolecular desulfonation-resulfonation mechanism.

The study of activation parameters provides quantitative insight into these processes. While specific data for the disulfonation of aniline is sparse, values from analogous reactions illustrate the typical energetic landscape.

Reaction / ProcessParameterTypical Value RangeSignificance
Aniline Oxidative Coupling (Analogous System)Activation Energy (Ea)~9.3 kJ/molEnergy barrier for the reaction to occur.
Enthalpy of Activation (ΔH)~+6.8 kJ/molHeat absorbed or released in forming the transition state. Positive value indicates an endothermic activation process.
Gibbs Free Energy of Activation (ΔG)~+79.8 kJ/molOverall energy barrier, combining enthalpy and entropy. A high positive value indicates a non-spontaneous reaction at the kinetic level.
Toluene Sulfonic Acid Isomerization (Analogous System)Isomerization Rate Constant (k)Dependent on acid concentration and temperatureIndicates the speed at which less stable isomers convert to more stable ones under thermodynamic control.

Data presented are for analogous aromatic reactions to illustrate typical thermodynamic parameters and are not specific to the disulfonation of aniline. researchgate.net

The negative entropy of activation often observed in such reactions suggests a more ordered transition state compared to the reactants, which is consistent with the formation of a structured σ-complex. researchgate.netorientjchem.org Ultimately, by manipulating reaction conditions such as temperature and time, the synthesis can be directed away from the initial kinetic products toward the desired, thermodynamically stable aniline-2,4-disulphonate.

Advanced Spectroscopic and Structural Elucidation of Sodium Hydrogen Aniline 2,4 Disulphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Sodium hydrogen aniline-2,4-disulphonate by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons on the aromatic ring and the amino group. The aromatic region of the spectrum is of particular interest, displaying signals for the three non-equivalent protons on the benzene (B151609) ring.

The amino group (-NH₂) and the two sulfonate groups (-SO₃H) exert significant influence on the chemical shifts of the aromatic protons through their electronic effects. The amino group is a strong activating group, donating electron density to the ring, particularly at the ortho and para positions. Conversely, the sulfonate groups are strongly deactivating, withdrawing electron density.

In aniline-2,4-disulphonate, the protons are located at positions 3, 5, and 6. The proton at C-3 is ortho to one sulfonate group and meta to the other. The proton at C-5 is meta to the amino group and ortho to a sulfonate group. The proton at C-6 is ortho to the amino group and meta to a sulfonate group. Due to the strong deshielding effect of the adjacent sulfonate group, the proton at C-3 is expected to appear at the most downfield position. The proton at C-6, being ortho to the electron-donating amino group, would be the most shielded and thus appear at the most upfield position in the aromatic region. The proton at C-5 would resonate at an intermediate chemical shift.

The expected splitting pattern for these protons would be a doublet for H-5 (coupled to H-6), a doublet of doublets for H-6 (coupled to H-5), and a doublet for H-3. The signal for the amino protons (-NH₂) typically appears as a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in a suitable solvent (e.g., D₂O or DMSO-d₆).

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-3Downfield (e.g., ~7.8-8.2)d (doublet)
H-5Intermediate (e.g., ~7.2-7.5)d (doublet)
H-6Upfield (e.g., ~6.8-7.1)dd (doublet of doublets)
-NH₂Variable, broads (singlet, broad)

Note: These are predicted values based on substituent effects on aniline (B41778). Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as they are all chemically non-equivalent. The chemical shifts are heavily influenced by the attached functional groups.

The carbon atom attached to the amino group (C-1) is shielded relative to benzene's 128.5 ppm due to the amino group's electron-donating nature. In contrast, the carbons bearing the electron-withdrawing sulfonate groups (C-2 and C-4) are significantly deshielded and will appear downfield. The remaining carbons (C-3, C-5, C-6) will have shifts determined by their positions relative to all three substituents. For instance, C-6, being ortho to the amino group, will be more shielded than C-3 and C-5.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (-NH₂)~140-150Attached to electron-donating NH₂ group.
C-2 (-SO₃H)~135-145Deshielded by electron-withdrawing SO₃H group.
C-3~125-135Influenced by adjacent SO₃H and meta NH₂ groups.
C-4 (-SO₃H)~140-150Deshielded by electron-withdrawing SO₃H group.
C-5~115-125Influenced by ortho SO₃H and meta NH₂ groups.
C-6~110-120Shielded by ortho electron-donating NH₂ group.

Note: These are approximate ranges based on known substituent effects in substituted benzenes. researchgate.net

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen environment. The chemical shift of the nitrogen in the amino group of this compound is sensitive to factors like protonation state, hydrogen bonding, and electronic effects from the ring substituents. The presence of two strongly electron-withdrawing sulfonate groups on the aromatic ring would generally lead to a deshielding of the nitrogen atom compared to unsubstituted aniline. This is because the sulfonate groups reduce the electron density on the aromatic ring, which in turn reduces the electron-donating ability of the amino group into the ring, affecting the electronic environment of the nitrogen atom. Studying the ¹⁵N chemical shift can provide insights into the electronic structure and can be used to monitor interactions, such as protonation at the nitrogen atom under different pH conditions.

To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-5 and H-6, confirming their ortho relationship. The absence of further correlations for H-3 would support its isolated position relative to the other ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is used to directly link each proton to the carbon atom it is attached to. It would allow for the definitive assignment of the signals for C-3, C-5, and C-6 based on the prior assignment of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning the quaternary (non-protonated) carbons. For example, the proton at H-6 would show correlations to the quaternary carbons C-2 and C-4, as well as to C-1, helping to confirm their assignments.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the amino (-NH₂) and sulfonate (-SO₃H) groups, as well as the vibrations of the substituted benzene ring.

Amino Group Vibrations:

N-H Stretching: The -NH₂ group typically shows two stretching vibration bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes.

N-H Bending (Scissoring): A characteristic scissoring vibration for the primary amine is observed in the range of 1590-1650 cm⁻¹.

Sulfonate Group Vibrations:

S=O Asymmetric Stretching: The sulfonate group exhibits a strong absorption band corresponding to the asymmetric stretching of the S=O bonds, typically found in the 1250–1290 cm⁻¹ range. mdpi.com

S=O Symmetric Stretching: A strong band for the symmetric S=O stretch is expected in the 1129–1165 cm⁻¹ region. mdpi.com

S-O Stretching: The S-O single bond stretching vibration is typically observed in the 1000-1100 cm⁻¹ range.

Table 3: Characteristic IR and Raman Vibrational Frequencies for Functional Groups in this compound.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Amino (-NH₂)N-H Asymmetric Stretch3400 - 3500
N-H Symmetric Stretch3300 - 3400
N-H Bending (Scissoring)1590 - 1650
Sulfonate (-SO₃H)S=O Asymmetric Stretch1250 - 1290
S=O Symmetric Stretch1129 - 1165
S-O Stretch1000 - 1100
Aromatic RingC=C Stretching1450 - 1600
C-H out-of-plane bending690 - 900

Note: These are general ranges and the exact peak positions can vary. mdpi.comresearchgate.net

Probing Intermolecular Interactions and Hydrogen Bonding

The structural integrity and crystalline arrangement of this compound are governed by a network of intermolecular forces, with hydrogen bonding playing a pivotal role. The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors, leading to a complex and stable supramolecular architecture. The primary hydrogen bond donor is the anilinic amino group (-NH2), while the oxygen atoms of the two sulfonate groups (-SO3H, -SO3⁻) are the principal acceptors.

In the solid state, the anilinium moiety can form N-H···O hydrogen bonds with the sulfonate oxygen atoms of neighboring molecules. These interactions are a common feature in the crystal engineering of organic sulfonates. The interactions are further strengthened by the ionic nature of the compound. The electrostatic attraction between the sodium cation (Na⁺) and the negatively charged sulfonate group (-SO3⁻), along with the charge-assisted hydrogen bonds between the protonated amine (anilinium, -NH3⁺) and sulfonate groups, significantly contributes to the lattice energy and stability of the crystal structure. These "salt bridge" interactions, where electrostatic forces and hydrogen bonding are combined, are generally stronger and more directional than conventional hydrogen bonds.

Interactive Table: Potential Hydrogen Bonding Interactions in this compound
Donor GroupAcceptor GroupBond TypeSignificance
Amino (-NH₂)Sulfonate Oxygen (-SO₃⁻)N-H···OPrimary interaction linking molecules
Acidic Sulfonate (-SO₃H)Sulfonate Oxygen (-SO₃⁻)O-H···OFormation of anionic chains/layers
Anilinium (-NH₃⁺)Sulfonate Oxygen (-SO₃⁻)N-H···OCharge-assisted, strong interaction

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₆H₆NNaO₆S₂.

In a typical analysis, the experimentally measured mass of the molecular ion is compared to its theoretically calculated (exact) mass. A match within a narrow tolerance window (typically <5 parts per million, ppm) provides strong evidence for the proposed formula. Given the complexity of samples that may contain related impurities, the precision of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For the target compound, analysis in negative ion mode would likely detect the anion [M-Na-H]⁻ or in positive ion mode, the sodium adduct [M+Na]⁺. The precise mass of the neutral molecule allows for theoretical calculation of these ionic species.

Interactive Table: Theoretical Mass Data for Molecular Formula Confirmation
SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
Neutral MoleculeC₆H₇NO₆S₂252.9715
Sodium SaltC₆H₆NNaO₆S₂274.9534
Anion [M-Na-H]⁻C₆H₅NO₆S₂⁻250.9565
Sodium Adduct [M+Na]⁺C₆H₆NNa₂O₆S₂⁺297.9428

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry with tandem capabilities (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. By inducing the fragmentation of a selected precursor ion, the resulting product ions reveal the underlying molecular framework. For the aniline-2,4-disulphonate anion ([C₆H₅NO₆S₂]⁻, m/z 250.9565), a characteristic fragmentation pathway would involve the cleavage of the carbon-sulfur bonds.

The most common fragmentation for aromatic sulfonates is the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). Therefore, primary fragmentation of the precursor ion would be expected to yield ions corresponding to the loss of these neutral molecules. Subsequent fragmentation could involve cleavage of the second sulfonate group or fission of the C-N bond, leading to the formation of smaller, characteristic ions. Analyzing this pattern allows for the confirmation of the connectivity of atoms and the positions of the functional groups on the aromatic ring.

Interactive Table: Predicted Fragmentation Pattern for the Aniline-2,4-disulphonate Anion
Precursor Ion (m/z)Proposed Neutral LossFragment Ion FormulaFragment Ion (m/z)
250.9565SO₃[C₆H₅NO₃S]⁻170.9942
250.9565HSO₃[C₆H₄NO₃S]⁻169.9864
170.9942SO₂[C₆H₅NO]⁻107.0371
170.9942HCN[C₅H₄O₃S]⁻143.9833

Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Characterization of Thermal Decomposition Products

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to study the thermal decomposition of non-volatile materials. The sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry.

When subjected to pyrolysis, this compound would decompose into a mixture of simpler organic and inorganic compounds. The expected decomposition pathways include the cleavage of C-S and C-N bonds. The primary products would likely include sulfur dioxide (SO₂), aniline, and benzene, along with derivatives. At higher pyrolysis temperatures, more extensive fragmentation and rearrangement can occur, leading to the formation of a wider range of aromatic and aliphatic hydrocarbons and nitrogen-containing compounds. The identification of these products provides insight into the thermal stability and decomposition mechanisms of the parent molecule.

Interactive Table: Potential Thermal Decomposition Products of this compound
Compound NameMolecular FormulaSignificance
Sulfur DioxideSO₂Product of C-S bond cleavage
AnilineC₆H₇NLoss of both sulfonate groups
BenzeneC₆H₆Loss of all substituents
Phenol (B47542)C₆H₆OSecondary reaction/rearrangement product

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophore Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the substituted benzene ring. The electronic spectrum is characterized by absorptions arising from π → π* transitions within the aromatic system.

Interactive Table: Expected Electronic Transitions for this compound
Transition TypeChromophoreExpected Wavelength RegionEffect of Substituents
π → πSubstituted Benzene Ring230 - 300 nmBathochromic shift due to -NH₂ group
n → πAmino Group/Sulfonate Group> 300 nm (low intensity)Contribution from non-bonding electrons

Spectroscopic Behavior under Varying pH Conditions

The spectroscopic properties of this compound are intrinsically linked to the pH of its environment due to the presence of both an acidic amino group (-NH₂) and two strongly acidic sulfonic acid groups (-SO₃H). Changes in pH alter the protonation state of these functional groups, leading to significant shifts in its absorption and resonance spectra.

In UV-Visible spectroscopy, the electronic transitions within the molecule are sensitive to the protonation state of the anilino group. In acidic solutions, the lone pair of electrons on the nitrogen atom is protonated to form an anilinium ion (-NH₃⁺). This change significantly alters the electronic properties of the benzene ring, typically leading to a hypsochromic shift (blue shift) in the maximum absorption wavelength (λ_max) compared to the neutral or basic form. Conversely, in neutral to alkaline solutions, the amino group is deprotonated (-NH₂), allowing the nitrogen lone pair to participate in resonance with the aromatic ring, which generally results in a bathochromic shift (red shift). The sulfonic acid groups are strong acids and will be deprotonated to sulfonate groups (-SO₃⁻) across most of the pH range, having a lesser, but still notable, influence on the electronic spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for observing pH-dependent changes. In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic state of the substituents. Protonation of the amino group in acidic media withdraws electron density from the aromatic ring, causing the aromatic protons to become deshielded and shift downfield. The protons of the amino group itself would also show a significant change in chemical shift and coupling upon protonation. The effect of pH on the spectra of related aniline compounds demonstrates that basic dissociation in acidic conditions can decrease absorption, while acidic ionization in alkaline solutions can cause a shift to shorter wavelengths.

The expected spectroscopic shifts under varying pH are summarized below.

ConditionPredominant SpeciesExpected UV-Vis Shift (λmax)Expected ¹H NMR Shift (Aromatic Protons)
Strongly Acidic (pH < 2)-NH₃⁺ / -SO₃HHypsochromic (Blue Shift)Downfield
Neutral (pH ~ 7)-NH₂ / -SO₃⁻Bathochromic (Red Shift) vs. AcidicUpfield vs. Acidic
Strongly Basic (pH > 12)-NH⁻ / -SO₃⁻Further Bathochromic ShiftFurther Upfield

X-ray Diffraction (XRD) and Crystallography

Solid-State Structural Determination

For analogous compounds, such as diethylammonium (B1227033) aniline-4-sulfonate anilinium-4-sulfonate, detailed structural parameters have been elucidated. nih.govresearchgate.net Such studies reveal the crystal system, space group, and unit cell dimensions, which define the crystalline lattice. It is anticipated that this compound would crystallize in a system that can accommodate extensive hydrogen bonding networks, such as monoclinic or orthorhombic systems. The presence of the sodium cation would add another layer of complexity, likely involving coordination to the oxygen atoms of the sulfonate groups.

Below is a table of crystallographic data for the related compound, diethylammonium aniline-4-sulfonate anilinium-4-sulfonate, which serves as a model for the type of data obtained from a solid-state structural determination. researchgate.net

ParameterValue for Diethylammonium aniline-4-sulfonate anilinium-4-sulfonate researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.419 (3)
b (Å)5.6731 (16)
c (Å)15.226 (4)
β (°)95.530 (4)
Volume (ų)981.8 (5)
Z2

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dominated by a network of strong intermolecular interactions. nih.gov The primary forces governing the supramolecular architecture are expected to be strong hydrogen bonds and ionic interactions.

The anilinium group (-NH₃⁺) or the neutral amino group (-NH₂) can act as hydrogen bond donors, while the oxygen atoms of the sulfonate groups (-SO₃⁻) are excellent hydrogen bond acceptors. This would lead to the formation of robust N-H···O hydrogen bonds, which are a defining feature in the crystal structures of sulfonamides and related salts. nih.govnih.gov These interactions link the molecules into intricate one-, two-, or three-dimensional networks. nih.gov

Key expected intermolecular interactions are summarized in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondN-H (amino/anilinium)O (sulfonate)2.7 - 3.0Primary driver of supramolecular assembly
Ionic InteractionNa⁺⁻O-S (sulfonate)VariableCharge balance and stabilization of the lattice
π-π StackingAniline RingAniline Ring3.3 - 3.8Stabilizes packing of aromatic cores
Hydrogen BondC-H (aromatic)O (sulfonate)3.0 - 3.5Consolidates the 3D network

Computational Chemistry and Quantum Mechanical Investigations of Aniline 2,4 Disulphonate Systems

Molecular Structure Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule, known as geometry optimization. This process involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.net

For a molecule like aniline (B41778), optimization calculations are used to determine key structural parameters such as bond lengths and angles. researchgate.net For instance, studies using the B3LYP functional with a 6-31G(d) basis set have shown that the calculated C-N bond length in aniline is in good agreement with experimental observations. materialsciencejournal.org The amino group in aniline is known to be slightly pyramidal, and computational methods can accurately predict this geometry.

In the case of aniline-2,4-disulphonate, conformational analysis would be more complex due to the rotational freedom of the two sulphonate groups (-SO₃H). Computational scans of the potential energy surface, by systematically rotating the C-S and S-O bonds, would be necessary to identify the global and local energy minima, revealing the most stable spatial arrangements of the sulphonate groups relative to the aniline ring. This analysis is crucial as the molecular conformation influences its electronic properties and reactivity.

Table 1: Comparison of Calculated and Experimental Bond Lengths for Aniline This interactive table provides a comparison of bond lengths for the parent molecule, aniline, calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, alongside experimental values.

Data sourced from computational studies on aniline. researchgate.net

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which governs its chemical behavior. DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for studying aniline and its derivatives, offering a good balance between accuracy and computational cost. researchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy but are more computationally demanding. researchgate.net

These calculations can determine various electronic properties, including molecular orbital energies, charge distributions, and dipole moments. For the aniline-2,4-disulphonate anion, such calculations would reveal how the strongly electron-withdrawing sulphonate groups perturb the electronic structure of the aniline ring and the amino group.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For aniline, the calculated HOMO-LUMO gap is approximately 5.42 eV. researchgate.net

The introduction of two electron-withdrawing sulphonate groups onto the aniline ring in the aniline-2,4-disulphonate system is expected to significantly lower the energies of both the HOMO and LUMO. This stabilization would likely alter the HOMO-LUMO gap, influencing the molecule's reactivity profile and its electronic transition energies, which are relevant to its UV-visible spectrum.

Table 2: Frontier Molecular Orbital Energies for Aniline This interactive table displays the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for the parent aniline molecule.

Data based on DFT calculations for aniline. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For aniline, the MEP map shows a region of negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a site for electrophilic attack. researchgate.net In the case of aniline-2,4-disulphonate, the MEP surface would be dramatically influenced by the sulphonate groups. The highly electronegative oxygen atoms of the -SO₃⁻ groups would create intense red regions of negative potential, indicating these are the primary sites for interaction with cations or electrophiles. Conversely, the hydrogen of the amino group and potentially the aromatic protons would appear as regions of positive potential.

Prediction of Spectroscopic Properties

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can be used to interpret experimental spectra or identify unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. These calculations involve determining the magnetic shielding tensor for each nucleus within the optimized molecular geometry.

For aniline, distinct chemical shifts are observed for the ortho, meta, and para protons of the aromatic ring. reddit.com Theoretical calculations can reproduce these differences, which arise from the electron-donating nature of the amino group. In aniline-2,4-disulphonate, the presence and positions of the sulphonate groups would induce significant changes in the chemical shifts of the remaining aromatic protons. Predicting the ¹H NMR spectrum would show distinct signals for the protons at the 3, 5, and 6 positions, with shifts influenced by the strong deshielding effect of the adjacent sulphonate groups.

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in Infrared (IR) and Raman spectroscopy. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as bond stretching, bending, or torsion. materialsciencejournal.org

For aniline, extensive studies have assigned its fundamental vibrational modes. researchgate.netmaterialsciencejournal.org For example, the symmetric and antisymmetric N-H stretching vibrations are accurately predicted and observed around 3400-3500 cm⁻¹. materialsciencejournal.org The C-N stretching vibration is typically found near 1265-1282 cm⁻¹. materialsciencejournal.orgmaterialsciencejournal.org

For aniline-2,4-disulphonate, the computed vibrational spectrum would be expected to show these characteristic aniline-related peaks, although their positions may be shifted. More importantly, new and intense peaks corresponding to the vibrations of the sulphonate groups would appear. Key predicted frequencies would include:

Asymmetric and symmetric S=O stretching: Typically strong bands in the IR spectrum, expected in the 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹ regions, respectively.

S-O stretching: Vibrations associated with the single bond to the hydroxyl group or the sodium counterion.

C-S stretching: Expected in the 650-800 cm⁻¹ region.

These theoretical predictions are invaluable for interpreting the experimental IR and Raman spectra of the compound.

Table 3: Selected Computed Vibrational Frequencies for Aniline This interactive table presents a selection of computed vibrational frequencies for the parent molecule, aniline, using the B3LYP/6-31G(d) level of theory, along with their corresponding experimental values and vibrational assignments.

Data sourced from vibrational analysis of aniline. materialsciencejournal.orgmaterialsciencejournal.org

Calculated UV-Vis Absorption Maxima and Oscillator Strengths

The electronic absorption properties of aniline-2,4-disulphonate can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a prominent quantum chemical method for studying excited states. nih.govrsc.org This approach allows for the calculation of the ultraviolet-visible (UV-Vis) absorption spectrum, providing data on the absorption maxima (λmax) and the corresponding oscillator strengths (f), which are indicative of the transition probabilities.

Computational studies on similar aromatic compounds demonstrate that the choice of functional and basis set within the TD-DFT framework is crucial for obtaining results that correlate well with experimental data. rsc.org For instance, calculations on 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives have shown that the long-wavelength absorption bands can be assigned to π → π* transitions involving intramolecular charge transfer. rsc.org A similar charge transfer character is anticipated for aniline-2,4-disulphonate, influenced by the amino and sulfonate substituents.

A hypothetical table of calculated UV-Vis absorption maxima and oscillator strengths for aniline-2,4-disulphonate, based on typical results for substituted anilines, is presented below. This data is illustrative and would require specific TD-DFT calculations for validation.

Calculated λmax (nm)Oscillator Strength (f)Major Contribution
2350.45HOMO -> LUMO (π -> π)
2800.15HOMO-1 -> LUMO (π -> π)

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the complex reaction mechanisms involved in the formation and degradation of aniline-2,4-disulphonate. By mapping the potential energy surface, key intermediates and transition states can be identified, providing a detailed understanding of the reaction pathways.

Transition State Analysis for Sulfonation and Rearrangement Pathways

The formation of aniline-2,4-disulphonate proceeds through the electrophilic sulfonation of aniline. Computational studies, often employing Density Functional Theory (DFT), can model the reaction pathway. The sulfonation of aniline is known to be a complex process that can involve the formation of an N-sulfamate intermediate (phenylsulfamic acid), which then undergoes rearrangement. nih.govresearchgate.netchemrxiv.org

Transition state analysis is a key component of these computational investigations. By locating the transition state structures on the potential energy surface, the activation energies for different steps can be calculated. For the sulfonation of aniline, this would involve modeling the attack of the sulfonating agent (e.g., SO₃) on the aniline molecule or the anilinium ion.

Kinetic isotope effect experiments, supported by computational models, have confirmed an intermolecular mechanism for the rearrangement of the N-sulfamate to the C-sulfonated product. researchgate.net A proposed mechanism involves the release of sulfur trioxide from the N-sulfamate, which then acts as the electrophile in an aromatic substitution reaction. nih.gov Computational modeling can help to determine the relative energies of the transition states for sulfonation at the ortho and para positions, explaining the product distribution. The formation of the 2,4-disulphonate would involve sequential sulfonation steps, each with its own transition state and activation energy barrier that can be computationally modeled. DFT calculations have been used to investigate similar rearrangements, such as the Bamberger rearrangement, where transition states are located to elucidate the reaction mechanism. nih.govresearchgate.net

Computational Studies of Degradation Reactions

The degradation of persistent organic pollutants like aniline-2,4-disulphonate is of significant environmental interest. Computational studies, particularly DFT, are employed to investigate the mechanisms of degradation, often initiated by reactive species such as hydroxyl (•OH) or sulfate (B86663) (SO₄•⁻) radicals in advanced oxidation processes. researchgate.net

These computational models can identify the most likely sites of radical attack on the aniline-2,4-disulphonate molecule. The reaction can proceed via different mechanisms, including hydrogen atom abstraction from the amino group or addition to the aromatic ring. researchgate.net DFT calculations can determine the activation barriers for these different pathways, predicting the most favorable degradation routes.

For example, in the degradation of sulfonamides, quantum chemical calculations have been used to study the microscopic mechanisms of their reaction with sulfate radicals. researchgate.net These studies can elucidate the role of intermediates, such as aniline cationic radicals. researchgate.net Similarly, computational investigations into the oxidative degradation of phenyl sulfonates have shown that desulfonation can be a dominant degradation pathway. acs.orgnih.gov The cleavage of the C-S bond is a critical step that can be modeled computationally to understand the stability of the molecule and the nature of the degradation products.

Reactivity and Derivatization Chemistry of Sodium Hydrogen Aniline 2,4 Disulphonate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the aniline-2,4-disulphonate ring is complex due to the competing electronic effects of the substituents. wikipedia.org The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (position 6 and 5, respectively). wikipedia.orgbyjus.com Conversely, the two sulfonic acid groups are strongly electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming groups to the meta positions relative to themselves. byjus.com

The introduction of a third sulfonic acid group onto the aniline-2,4-disulphonate molecule is a challenging transformation. The presence of two deactivating sulfonate groups already on the ring makes the substrate significantly less reactive towards further electrophilic attack. byjus.com Sulfonation typically requires treatment with fuming sulfuric acid (oleum), and for a deactivated substrate like this, forcing conditions such as high temperatures and high concentrations of SO₃ would be necessary. masterorganicchemistry.com

Based on the directing effects of the existing substituents, the most probable site for further sulfonation would be the C-6 position. This position is ortho to the activating amino group and meta to both the C-2 and C-4 sulfonic acid groups. The expected product under such conditions would be aniline-2,4,6-trisulfonic acid. Research into related compounds shows that the formation of trisulfonated aniline (B41778) derivatives is possible, though it often requires harsh reaction conditions. google.com The reversibility of sulfonation reactions is also a key consideration; under certain conditions of temperature and acid concentration, desulfonation can occur, further complicating the product distribution. quora.com

Nitration: The direct nitration of sodium hydrogen aniline-2,4-disulphonate is complicated by both the substrate's deactivation and the acidic conditions of the reaction. Nitration is typically carried out with a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comyoutube.com In this strongly acidic medium, the aniline's amino group exists predominantly as the meta-directing anilinium ion (-NH₃⁺). testbook.compearson.com

The directing influences are as follows:

The anilinium group at C-1 directs meta (to C-3 and C-5).

The sulfonic acid group at C-2 directs meta (to C-4 and C-6).

The sulfonic acid group at C-4 directs meta (to C-2 and C-6).

All three groups deactivate the ring, but they collectively direct an incoming electrophile to the C-6 position. Therefore, the most likely product of nitration would be 6-nitroaniline-2,4-disulfonic acid. However, significant deactivation of the ring means that the reaction would likely be slow and require forcing conditions.

Halogenation: Halogenation of aniline is typically a very rapid reaction that is difficult to control, often leading to poly-substituted products like 2,4,6-tribromoaniline. byjus.comlibretexts.org However, in aniline-2,4-disulfonic acid, the strong deactivating effect of the two sulfonate groups tempers the high reactivity of the amino group. The directing effects for halogenation would be similar to those for nitration, with the C-6 position being the most probable site of substitution. A potential competing reaction in halogenation studies is the replacement of the sulfonic acid groups by a halogen atom, a reaction known as ipso-substitution, which can occur under certain conditions. archive.org

Diazotization and Azo Coupling Reactions

The most significant and widely utilized reaction of this compound is its conversion into a diazonium salt, followed by azo coupling to produce a vast range of azo dyes. unb.capbworks.com

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. researchgate.net The reaction is carried out in a cold aqueous solution (typically 0–5 °C) by treating the amine with nitrous acid (HNO₂). researchgate.net Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid. organic-chemistry.org

The mechanism proceeds through several steps:

Protonation of nitrous acid by the strong acid.

Loss of water to form the highly electrophilic nitrosonium ion (N≡O⁺).

Electrophilic attack of the nitrosonium ion on the lone pair of the nitrogen atom of the aniline-2,4-disulphonate.

A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.

Protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable aryldiazonium ion.

The resulting 2,4-disulfobenzene diazonium salt is an important intermediate for dye synthesis.

The diazonium salt formed from aniline-2,4-disulphonate is a weak electrophile that can react with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgresearchgate.net This reaction is the cornerstone of synthetic azo dye chemistry. nih.gov

Common coupling components include phenols, naphthols, and other aromatic amines. pbworks.com The coupling reaction with phenols is typically carried out under mildly alkaline conditions, while coupling with amines is performed in weakly acidic solutions. researchgate.net The diazonium ion attacks the para position of the coupling component, or the ortho position if the para position is blocked. wikipedia.org The product is an azo compound, characterized by the -N=N- linkage, which acts as a chromophore and imparts color. The two sulfonic acid groups from the original aniline derivative are retained in the final dye molecule, where they confer water solubility, a crucial property for textile dyeing applications.

Nucleophilic Substitution Reactions at Aromatic Ring or Sulfonate Groups

While the electron-rich nature of the benzene (B151609) ring generally makes it unreactive towards nucleophiles, the presence of strongly electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAAr). The two sulfonic acid groups in aniline-2,4-disulphonate are powerful electron-withdrawing groups, which could potentially activate the ring for attack by strong nucleophiles. The positions ortho and para to the sulfonate groups would be the most activated sites. However, such reactions are not common for this specific substrate compared to its extensive use in electrophilic substitution chemistry.

A more relevant type of nucleophilic substitution for this compound is the replacement of the sulfonate groups themselves. The sulfonic acid group can act as a leaving group in a reaction known as ipso-substitution. For instance, studies on related arylsulfonic acids have shown that the -SO₃H group can be displaced by halogens, such as bromine, when treated with bromine water. archive.org This reaction provides a pathway to halogenated anilines that may not be accessible through direct electrophilic halogenation. archive.org The sulfonate groups are generally stable, but their C-S bond can be cleaved under specific, often harsh, nucleophilic or reductive conditions.

Redox Chemistry and Electrochemical Behavior of this compound

The redox chemistry of this compound is intrinsically linked to the electrochemical properties of the aniline moiety. The presence of two strongly electron-withdrawing sulfonate groups on the aromatic ring significantly influences the electron density of the amine group and the benzene ring, thereby affecting its oxidation potential and the stability of the resulting radical cations. The electrochemical behavior of sulfonated anilines is a key aspect of their application in conducting polymers and other electroactive materials.

Electrochemical Polymerization of Sulfonated Anilines

The electrochemical polymerization of aniline and its derivatives is a well-established method for the synthesis of polyaniline (PANI), a conducting polymer with diverse applications. scispace.com The process involves the oxidation of the aniline monomer to form radical cations, which then couple to form oligomers and eventually the polymer chain. pw.edu.pl For sulfonated anilines like this compound, the polymerization process is analogous but with some key differences imparted by the sulfonate groups.

The electrochemical polymerization is typically carried out in an acidic aqueous solution by applying a positive potential to an inert electrode, such as platinum or gold. scispace.comresearchgate.net The initiation step involves the oxidation of the aniline monomer to a radical cation. The propagation of the polymer chain then proceeds through the coupling of these radical cations. pw.edu.pl

The presence of sulfonate groups has a profound impact on the properties of the resulting polymer. Sulfonated polyaniline (SPAN) is a self-doped conducting polymer, meaning the sulfonate groups act as internal dopants, maintaining the polymer's conductivity over a wider pH range compared to pristine polyaniline. acs.org This self-doping mechanism eliminates the need for an external protonic acid to induce conductivity.

The electrochemical redox behavior of the resulting polymer, poly(aniline-2,4-disulfonic acid), can be investigated using techniques like cyclic voltammetry. The cyclic voltammogram of a conducting polymer typically shows characteristic redox peaks corresponding to the transitions between its different oxidation states: leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized). uow.edu.au For sulfonated polyanilines, these redox potentials can be shifted compared to unsubstituted polyaniline due to the electronic effects of the sulfonate substituents. ias.ac.in

Table 1: Comparison of Electrochemical Properties of Polyaniline and Sulfonated Polyaniline

PropertyPolyaniline (in acidic media)Sulfonated Polyaniline
Doping Mechanism External doping with protonic acidsSelf-doping (internal)
pH Dependence of Conductivity Conductive only in acidic pHConductive over a wide pH range
Solubility Generally insoluble in common solventsIncreased solubility in water and polar solvents
Processability PoorImproved

This table provides a generalized comparison. Specific properties can vary depending on the degree and position of sulfonation.

Synthesis of Derivatives and Functionalized Analogues

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of functionalized analogues. The primary reactive sites are the amino group (-NH₂) and the aromatic ring itself, which can undergo electrophilic substitution.

The reactivity of the amino group allows for a range of derivatization reactions. For instance, acylation of the amino group can be performed to form an amide. This is a common strategy to reduce the activating effect of the amino group and prevent polysubstitution during subsequent electrophilic aromatic substitution reactions. libretexts.org The resulting N-acetyl derivative can then be subjected to reactions like nitration or halogenation with greater control over the position of substitution. The acetyl group can later be removed by hydrolysis to regenerate the amino group. libretexts.org

Another important reaction of the primary amino group is diazotization. Treatment of the arylamine with nitrous acid (HNO₂) leads to the formation of a diazonium salt (Ar-N₂⁺). This diazonio group is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction and related transformations. libretexts.org This allows for the introduction of functionalities such as -OH, -CN, -Br, -Cl, and -I onto the aromatic ring.

Electrophilic aromatic substitution on the aniline-2,4-disulfonate ring is also a viable route for derivatization. The amino group is a strongly activating, ortho- and para-directing group. libretexts.org However, the two sulfonate groups are strongly deactivating and meta-directing. The interplay of these directing effects will determine the position of substitution for incoming electrophiles. Given the positions of the existing substituents, the remaining open positions on the ring (positions 3, 5, and 6) are potential sites for substitution, with the outcome depending on the specific reaction conditions and the nature of the electrophile.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product
N-Acylation Acetic anhydride, pyridineSodium hydrogen N-acetyl-aniline-2,4-disulphonate
Diazotization NaNO₂, HCl (aq.), 0-5 °C2,4-Disulphonatobenzenediazonium chloride
Sandmeyer Reaction (e.g., Bromination) Diazonium salt, CuBrSodium hydrogen 4-bromoaniline-2,4-disulphonate (position of substitution may vary)
Nitration (of N-acetyl derivative) HNO₃, H₂SO₄N-acetyl-nitroaniline-2,4-disulfonic acid derivative

This table presents hypothetical derivatization pathways based on established organic chemistry principles.

Applications in Industrial Chemistry and Materials Science Non Biological

Intermediate in Dye and Pigment Synthesis

Sodium hydrogen aniline-2,4-disulphonate is a well-established precursor in the colorant industry. nih.govindiamart.com The presence of the reactive amino group allows it to be chemically transformed into a chromophore (the color-bearing part of a molecule), while the sulfonic acid groups are critical for modifying physical properties like solubility.

The compound is a fundamental component in the manufacturing of azo dyes, which constitute the largest and most important group of synthetic colorants. pbworks.com The synthesis is a two-step process:

Diazotization: The primary aromatic amine group (-NH₂) of aniline-2,4-disulphonic acid is converted into a highly reactive diazonium salt (-N₂⁺) by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). unb.ca

Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aniline (B41778) derivative. unb.capbworks.com The diazonium salt attacks the activated aromatic ring of the coupling partner, forming the characteristic azo group (-N=N-), which links the two aromatic structures and creates an extended conjugated system responsible for the dye's color. pbworks.com

The two sulfonic acid groups (-SO₃H) on the aniline-2,4-disulphonate backbone are typically retained in the final dye molecule. These groups are strong acids and are usually present as sodium salts, which confer excellent water solubility to the final product. This high solubility is a crucial property for many textile dyeing applications, allowing the dye to be applied evenly to fibers from an aqueous solution.

While the sulfonic acid groups make derivatives of aniline-2,4-disulphonate highly suitable as water-soluble dyes, they can also be incorporated into insoluble organic pigments. Pigments, unlike dyes, must be insoluble in the medium in which they are used (e.g., paints, inks, plastics).

This is achieved through a process known as "laking." An azo dye synthesized from aniline-2,4-disulphonate, which is inherently soluble due to its sulfonate groups, can be transformed into an insoluble pigment. This is done by precipitating the dye with a divalent or trivalent metal salt. Commonly used salts include those of calcium (Ca²⁺), barium (Ba²⁺), or aluminum (Al³⁺). The metal cation replaces the sodium ion of the sulfonate groups, forming a larger, insoluble metal-organic complex. These "laked" pigments retain the color of the original dye but have the physical properties of a solid pigment, providing lightfastness and opacity required for applications in paints and printing inks.

Precursor for Fluorescent Brighteners and Optical Whitening Agents

This compound is a key starting material for a major class of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). chemicalbook.com These additives are widely used in detergents, paper, and textiles to make materials appear whiter and brighter. chemicalbook.comatamanchemicals.com

Many of the most common and effective OBAs are derivatives of 4,4'-diaminostilbene-2,2'-disulphonic acid (DAS). chemicalbook.comatamanchemicals.com The synthesis of these complex molecules is a multi-step process where aniline-2,4-disulphonate is used as a key building block to create the functional side groups attached to the central stilbene (B7821643) core.

A typical synthetic route involves the following steps, as outlined in industrial patents: chemicalbook.comatamanchemicals.com

StepReactantsProcess ConditionsIntermediate Product
1Cyanuric Chloride + this compoundReaction in an aqueous medium at low temperatures (0-20°C) and controlled pH (2-4).A dichlorotriazine derivative of aniline-2,4-disulphonic acid.
2Intermediate from Step 1 + 4,4'-Diaminostilbene-2,2'-disulphonic acid (DAS)Reaction at a slightly higher temperature (e.g., 20°C) and neutral pH (6-8).A complex molecule where two DAS units are linked to the triazine rings.
3Intermediate from Step 2 + Another Amine (e.g., aniline, ethanolamine)Reaction at elevated temperatures (e.g., 90-100°C) and alkaline pH (8-10) to replace the final chlorine atom on the triazine ring.The final stilbene-based optical brightener.

This modular synthesis allows for the creation of a wide variety of brighteners with tailored properties by changing the amine used in the final step. The aniline-2,4-disulphonate component is crucial for conferring the desired solubility and electronic properties to the final molecule.

Optical whitening agents function by a process of fluorescence. The stilbene-based derivatives synthesized using aniline-2,4-disulphonate possess an extended system of conjugated double bonds. This structure allows the molecule to absorb light in the invisible near-ultraviolet (UV) region of the electromagnetic spectrum (typically 340-370 nm).

After absorbing a UV photon, the molecule is promoted to an excited electronic state. It then quickly releases this excess energy, not as heat, but by emitting a photon of light of a longer wavelength. For these stilbene derivatives, the emission occurs in the blue region of the visible spectrum (typically 420-470 nm).

White textiles and papers naturally tend to develop a yellowish appearance due to degradation, which involves the absorption of blue light. By adding a fluorescent brightener that emits blue light, this deficit is compensated for. The human eye perceives the combination of the reflected light and the emitted blue light as a brighter, "whiter-than-white" appearance.

Advanced Functional Materials Chemistry

Beyond traditional colorants, there is growing research into using sulfonated anilines as monomers for creating advanced functional polymers. While direct applications of aniline-2,4-disulphonate in this area are not yet widely commercialized, its structure is highly relevant to the field of conductive polymers.

Polyaniline (PANI) is one of the most studied conducting polymers due to its tunable conductivity and environmental stability. unisi.it However, unmodified PANI is often difficult to process because it is insoluble in most common solvents. Introducing sulfonic acid groups directly onto the aniline monomer, creating compounds like aminobenzenesulfonic acids, is a key strategy to overcome this limitation.

When polymerized, these monomers can create self-doped polymers. The sulfonic acid group provides the necessary counter-ion (dopant) for the conductive polymer backbone, and it is covalently attached, preventing it from leaching out. This self-doping mechanism, combined with the increased solubility provided by the polar -SO₃H groups, makes the resulting sulfonated polyanilines much easier to process into films, fibers, and coatings for applications in electronics, sensors, and anti-static coatings. Research on the copolymerization of aniline and aniline-2,5-disulfonic acid (an isomer of the title compound) has demonstrated the synthesis of nanocomposites with modified electrical properties, highlighting the potential of these sulfonated monomers in materials science. researchgate.net

Role in Conductive Polymer Synthesis (e.g., sulfonated polyanilines)

This compound serves as a key monomer or precursor in the synthesis of sulfonated polyanilines (SPAN), a class of self-doped conducting polymers. nih.gov The presence of the sulfonic acid groups (-SO₃H) directly on the aniline monomer unit is crucial for the resulting polymer's properties.

Traditionally, polyaniline (PANI) must be doped with a protonic acid to become electrically conductive. droracle.ai This process, known as protonic acid doping, involves the protonation of the imine nitrogen atoms in the polymer backbone, which allows for the formation of polarons and bipolarons, the charge carriers responsible for conductivity. However, these external acid dopants can be corrosive and may leach out over time, leading to a loss of conductivity and posing environmental concerns. mdpi.com

The use of monomers like aniline-2,4-disulfonic acid (from its sodium salt) circumvents this issue by incorporating the dopant directly into the polymer structure. During polymerization, the sulfonic acid group, a strong proton donor, is covalently bonded to the polymer backbone. This creates a "self-doped" or "self-protonated" polymer. nih.govmdpi.com No external acid is required to induce conductivity, as the proton can be transferred intramolecularly from the sulfonic acid group to the imine nitrogen atom.

This intrinsic doping mechanism offers several advantages:

Improved Stability: The dopant anion is covalently bound and cannot be easily removed, leading to more stable electrical properties.

Enhanced Processability: The presence of sulfonate groups often increases the polymer's solubility in water and other polar solvents, making it easier to process into films, coatings, and other forms. nih.gov

Unique pH-Dependent Properties: Self-doped polyanilines like SPAN exhibit novel pH-dependent conductivity, which is of interest for applications in sensors and controlled-release technologies. nih.gov

The synthesis of highly sulfonated polyaniline, with a high sulfur-to-nitrogen ratio, has been shown to significantly increase room temperature DC conductivity by an order of magnitude compared to less sulfonated versions. nih.gov The copolymerization of aniline with sulfonated anilines, such as aniline-2,4-disulfonic acid, allows for precise tuning of the final polymer's properties, including its level of conductivity and processability. mdpi.com

Table 1: Comparison of Doping Methods for Polyaniline

FeatureExternal DopingSelf-Doping (using sulfonated monomers)
Dopant Separate protonic acid (e.g., HCl, H₂SO₄)Covalently bound functional group (e.g., -SO₃H)
Stability Dopant can leach out, leading to conductivity lossDopant is permanently part of the polymer chain
Corrosivity Potential for corrosion from external acidReduced or eliminated risk of corrosion mdpi.com
Processability Generally poor solubilityOften enhanced solubility in water/polar solvents nih.gov
Example Monomer AnilineThis compound

Applications as Chelating Agents for Heavy Metal Ions in Industrial Processes

The molecular structure of this compound, containing an amino group (-NH₂) and two sulfonate (-SO₃⁻) groups, suggests its potential as a chelating agent. Chelating agents are molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it in a stable, water-soluble complex. researchgate.net The amino and sulfonate groups can act as Lewis bases (electron-pair donors), binding to positively charged heavy metal ions.

In industrial processes, heavy metal contamination in wastewater is a significant environmental problem. Chelating agents are employed to capture these metal ions, facilitating their removal. The effectiveness of a chelating agent depends on its affinity for specific metals and the stability of the resulting metal-chelate complex.

The functional groups present in aniline-2,4-disulphonate—the amine nitrogen and the oxygen atoms of the sulfonate groups—can participate in the coordination of metal ions. This polydentate nature allows the molecule to bind to a metal ion at multiple points, a characteristic feature of effective chelation. researchgate.net Materials functionalized with sulfonic acid groups have been shown to be effective in removing divalent heavy metal ions like Pb²⁺, Cd²⁺, and Cu²⁺ from aqueous solutions through electrostatic interactions and complex formation. nih.gov The presence of multiple sulfonate groups, as in aniline-2,4-disulphonate, can enhance this binding capability.

While well-known chelators like ethylenediaminetetraacetic acid (EDTA) are widely used, there is ongoing research into new agents with improved selectivity, biodegradability, and efficiency. Aromatic sulfonic acids and their derivatives represent a class of compounds whose chelating properties can be tailored for specific applications in treating industrial effluents containing heavy metals.

Table 2: Potential Coordination Sites for Metal Chelation

Functional GroupAtomType of Interaction
AminoNitrogenCoordination Bond
SulfonateOxygenCoordination Bond / Electrostatic Interaction

Environmental Fate and Transformation Pathways Excluding Toxicology

Biodegradation Studies

Biodegradation is a key process in the environmental breakdown of organic compounds. The presence of both an amino group and two sulfonic acid groups on the aromatic ring of Sodium hydrogen aniline-2,4-disulphonate influences its susceptibility to microbial attack.

Anaerobic degradation of sulfonated aromatic amines is generally considered to be a much slower process. While the anaerobic reduction of azo dyes can lead to the formation of aromatic amines, further degradation of these amines, especially sulfonated ones, is often limited under anaerobic conditions. wur.nl Studies on aniline (B41778) degradation have shown that it can be mineralized under anaerobic conditions, for instance by sulfate-reducing bacteria that can break it down completely to CO2 and NH3 with a stoichiometric reduction of sulfate (B86663) to sulfide. nih.gov However, the presence of sulfonic acid groups, as in aniline-2,4-disulphonate, is expected to increase the compound's recalcitrance under anaerobic conditions.

Table 1: Aerobic Biodegradation Rates of Related Aminobenzenesulfonic Acid Isomers

CompoundInoculum SourceConditionMaximum Degradation RateReference
2-Aminobenzenesulfonate (B1233890) (2-ABS)Historically polluted sludgeAerobic Bioreactor1.6 - 1.8 g/L/day wur.nl
4-Aminobenzenesulfonate (B1229798) (4-ABS)Historically polluted sludgeAerobic BioreactorSlightly lower than 2-ABS wur.nl

Note: This data is for isomers of the target compound and serves as an estimate of potential biodegradability.

The complete biodegradation, or mineralization, of this compound involves the conversion of the organic carbon to carbon dioxide, the amino group to ammonia (B1221849) or nitrate, and the sulfonic acid groups to sulfate. Evidence for the extensive mineralization of 2-ABS and 4-ABS has been demonstrated through the measurement of oxygen uptake and carbon dioxide production in batch experiments. wur.nl High levels of chemical oxygen demand (COD) removal and high sulfate recovery percentages further confirm the breakdown of the parent compound and the transformation of the sulfonic acid group. wur.nl

For instance, in studies with other aromatic sulfonates, the release of sulfate is a key indicator of the cleavage of the carbon-sulfur bond, a critical step in the mineralization process. The mineralization of aniline has been shown to proceed via catechol, which is then further broken down. researchgate.net It is plausible that a similar pathway, involving hydroxylation and ring cleavage, could be involved in the degradation of aniline-2,4-disulphonate, leading to the release of sulfate ions.

Table 2: Indicators of Mineralization for Related Aminobenzenesulfonic Acids

CompoundAssessment MethodObservationImplicationReference
2-Aminobenzenesulfonate (2-ABS)Oxygen Uptake & CO2 ProductionSignificant levels observedComplete aerobic biodegradation wur.nl
4-Aminobenzenesulfonate (4-ABS)High COD RemovalHigh percentages achievedRemoval of organic carbon from solution wur.nl
2-ABS & 4-ABSSulfate RecoveryHigh percentages observedMineralization of the sulfonic acid group wur.nl

The degradation of complex organic molecules like this compound is often more efficiently carried out by microbial consortia rather than by single microbial strains. Different species within the consortium can perform different steps in the degradation pathway, leading to a more complete breakdown of the compound. The degradation of aminobenzenesulfonic acid isomers has been observed to occur with inocula from environments historically polluted with such compounds, indicating that specialized microbial communities can develop the capacity to utilize these substances. wur.nl

Environmental conditions play a crucial role in the rate and extent of biodegradation. Aerobic conditions are generally more favorable for the degradation of sulfonated aromatic amines. wur.nl Factors such as pH, temperature, and the availability of other nutrients will also influence microbial activity and, consequently, the degradation of the target compound. For example, the degradation of aniline by Pseudomonas fluorescens has been shown to be dependent on the initial concentration of the compound, with inhibitory effects observed at higher concentrations. tci-thaijo.org

Abiotic Transformation Processes

In addition to biodegradation, abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of this compound in the environment.

Aromatic amines can undergo photodegradation when exposed to sunlight. The photodegradation of aniline in the presence of microalgae has been shown to be accelerated, with the rate constant increasing significantly. nih.gov This process is thought to involve reactive oxygen species, such as hydroxyl radicals and singlet oxygen, generated by photosensitizers in the water. nih.gov

While specific photolysis products for this compound have not been identified in the reviewed literature, studies on related compounds like sulfanilamide (B372717) and 4-aminobenzoic acid suggest that photolysis can lead to the formation of various radical species. nih.gov For aniline, photodegradation can proceed through the formation of intermediates like p-aminophenol, which can then be further oxidized. The presence of sulfonate groups on the aromatic ring may influence the photodegradation pathway and the nature of the resulting products.

The carbon-sulfur bond in aromatic sulfonic acids is generally stable to hydrolysis under typical environmental pH conditions. Studies on the hydrolysis of aryl sulfonates indicate that these compounds are resistant to cleavage in neutral or alkaline solutions. Acid-catalyzed hydrolysis can occur, but it typically requires strong acidic conditions and elevated temperatures. A study on the hydrolysis of di-p-sulphonic acid aniline phosphate (B84403) showed that it was stable in acidic medium, with hydrolysis occurring under specific laboratory conditions. asianpubs.org Therefore, it is expected that the sulfonate groups of this compound would be hydrolytically stable in most aqueous environments. The aniline moiety itself is also generally stable to hydrolysis under environmental conditions.

Oxidative Transformation Pathways

The oxidative transformation of this compound in the environment is a critical process influencing its persistence and fate. While specific studies on the oxidative pathways of this particular compound are not extensively documented, the transformation of anilines and sulfonated aromatic amines has been investigated, providing insights into its likely behavior. The primary mechanisms involved in the oxidative transformation of anilines include enzymatic and abiotic processes that lead to the formation of various intermediates and ultimately to mineralization or incorporation into natural organic matter.

Enzymatic oxidation, mediated by microbial or extracellular enzymes such as peroxidases and laccases, can initiate the transformation of sulfonated anilines. These enzymes facilitate the removal of an electron from the aromatic amine, generating a highly reactive cation radical. This radical can then undergo further reactions, including coupling with other radicals or nucleophilic attack by water or other nucleophiles.

Abiotic oxidation can be initiated by reactive oxygen species (ROS) present in the environment, such as hydroxyl radicals (•OH). These processes can lead to the hydroxylation of the aromatic ring and the formation of various oxidation products. The presence of two electron-withdrawing sulfonate groups on the aniline ring is expected to influence the rate and pathway of oxidation. These groups generally increase the oxidation potential of the aromatic ring, making it less susceptible to oxidation compared to unsubstituted aniline. However, once initiated, the degradation can proceed through various steps.

A proposed general pathway for the oxidative transformation of anilines involves the initial formation of anilinyl radicals, which can then dimerize to form azoxybenzenes, phenazines, and other polymeric structures. For sulfonated anilines, it is plausible that similar coupling reactions occur, leading to larger, more complex molecules. The sulfonate groups themselves are generally stable to oxidation but can be removed under certain conditions, although this is typically a slower process. Mineralization of the aromatic ring to carbon dioxide and water, along with the release of sulfate and ammonium (B1175870) ions, represents the complete degradation of the molecule. However, complete mineralization is often a slow process, and the formation of stable transformation products and their incorporation into humic substances are significant pathways.

Sorption and Mobility in Environmental Compartments

The sorption and mobility of this compound in soil and aquatic environments are governed by its chemical properties and the characteristics of the environmental matrix. The presence of two sulfonic acid groups and an amino group makes it a polar and ionizable compound, which significantly influences its interaction with soil components.

Adsorption to Soil Organic Matter and Mineral Phases

The adsorption of this compound to soil is a complex process involving multiple mechanisms. Due to the presence of the two sulfonate groups, the molecule will exist predominantly as an anion in most environmentally relevant pH ranges. This anionic nature will lead to electrostatic repulsion from negatively charged soil surfaces, such as clay minerals and deprotonated organic matter, which could limit its adsorption.

However, the amino group can be protonated under acidic conditions, resulting in a zwitterionic or even a net cationic form, which would enhance its adsorption to negatively charged soil components through electrostatic attraction. The extent of protonation is dependent on the pKa of the amino group and the pH of the soil solution.

Interactions with soil organic matter (SOM) are also crucial. While electrostatic repulsion might occur with the bulk of negatively charged humic substances, specific interactions can still take place. These can include hydrogen bonding between the amino and sulfonate groups of the molecule and functional groups on the SOM. Furthermore, as discussed in section 7.4, covalent bond formation with SOM is a significant mechanism for the immobilization of anilines.

Adsorption to mineral phases, such as metal oxides and hydroxides (e.g., iron and aluminum oxides), can also occur. At pH values below their point of zero charge, these mineral surfaces are positively charged and can attract the anionic aniline-2,4-disulphonate. Surface complexation reactions between the sulfonate groups and the metal oxide surfaces are also possible.

Soil ComponentPredominant Charge at Neutral pHPotential Interaction with Aniline-2,4-disulphonate
Clay MineralsNegativeElectrostatic repulsion (anionic form), potential for cation exchange if protonated
Soil Organic MatterNegativeElectrostatic repulsion, hydrogen bonding, covalent binding
Metal Oxides (Fe, Al)Variable (pH-dependent)Electrostatic attraction at low pH, surface complexation

Leaching Potential and Groundwater Contamination Studies

Specific studies on the leaching potential of this compound are limited. However, based on its chemical structure, some general predictions can be made. The high polarity and water solubility conferred by the two sulfonate groups suggest a high potential for mobility in the soil profile.

In its anionic form, the compound is expected to be highly mobile in soils with low anion exchange capacity, as it will be readily transported with percolating water. This high mobility poses a potential risk for groundwater contamination. The extent of leaching will be influenced by soil properties such as texture, organic matter content, and pH. For instance, in sandy soils with low organic matter, leaching is expected to be more significant compared to clayey soils with higher organic matter content where adsorption and covalent binding can retard its movement.

The pH of the soil is a critical factor. In acidic soils, protonation of the amino group could lead to increased adsorption and reduced mobility. Conversely, in neutral to alkaline soils, the anionic form will dominate, leading to enhanced mobility. The mobility of sulfonamides, a related class of compounds, has been shown to be pH-dependent, with increased mobility at higher pH where the anionic form prevails. nih.gov A similar trend can be anticipated for this compound.

Due to the lack of specific experimental data, quantitative predictions of leaching are difficult. However, the inherent properties of the molecule suggest that it should be considered a potentially mobile contaminant, and its presence in the environment warrants monitoring of groundwater resources.

Covalent Binding to Humic Substances and Soil Organic Matter

Aromatic amines, including anilines, are known to undergo covalent binding with humic substances, which is a major pathway for their long-term immobilization in the environment. This process, also known as the formation of "bound residues," can significantly reduce the bioavailability and mobility of the parent compound.

Nucleophilic Addition Reactions with Quinone and Carbonyl Moieties

The primary mechanism for the covalent binding of anilines to humic substances involves the nucleophilic addition of the amino group to electrophilic sites within the humic structure. usgs.gov Humic substances are rich in quinone and carbonyl functional groups, which act as electrophilic centers for nucleophilic attack.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amino group on a carbon atom of a quinone or carbonyl group in the humic acid molecule. This leads to the formation of a covalent bond between the aniline derivative and the humic substance. The reactivity of the aniline is influenced by the substituents on the aromatic ring. The presence of electron-withdrawing sulfonate groups on aniline-2,4-disulphonate would decrease the nucleophilicity of the amino group, potentially slowing down the rate of this reaction compared to unsubstituted aniline. However, this reaction is still expected to be a significant pathway for its incorporation into soil organic matter.

The reaction can be catalyzed by enzymes such as peroxidases and laccases, which can oxidize the humic substances to create more reactive quinone structures, thereby enhancing the rate of covalent binding.

Formation of Stable Anilinohydroquinone, Anilide, Imine, and Heterocyclic Nitrogen Species

The initial nucleophilic addition reaction can be followed by a series of further reactions, leading to the formation of various stable chemical linkages between the aniline derivative and the humic substance. Studies on aniline have shown that it can be incorporated in the form of anilinohydroquinone, anilinoquinone, anilide, imine, and heterocyclic nitrogen species. usgs.gov

Anilinohydroquinone and Anilinoquinone: These are formed from the nucleophilic addition of the aniline to quinone moieties. The resulting adduct can exist in a reduced (anilinohydroquinone) or oxidized (anilinoquinone) state.

Anilide: This linkage is formed through the reaction of the amino group with carboxylic acid functional groups in the humic substance, resulting in an amide bond.

Imine: Imines, or Schiff bases, are formed by the reaction of the amino group with aldehyde or ketone carbonyl groups.

Heterocyclic Nitrogen Species: Over time, further intramolecular reactions can lead to the formation of more complex and stable heterocyclic structures where the nitrogen atom from the aniline is incorporated into a ring system within the humic matrix. These heterocyclic species are often highly resistant to degradation.

These covalent binding processes result in the formation of non-extractable residues, where the aniline-2,4-disulphonate becomes an integral part of the soil organic matter. This sequestration can reduce its potential for leaching and toxic effects, but it also makes its complete degradation more challenging.

Type of LinkageFunctional Group in Humic SubstanceResulting Chemical Species
Nucleophilic AdditionQuinoneAnilinohydroquinone, Anilinoquinone
AmidationCarboxylic AcidAnilide
CondensationAldehyde/KetoneImine (Schiff Base)
Cyclization/RearrangementVariousHeterocyclic Nitrogen Species

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures, such as those generated during the sulfonation of aniline (B41778). High-performance liquid chromatography, gas chromatography, and thin-layer chromatography are all valuable methods for the analysis of sodium hydrogen aniline-2,4-disulphonate and related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile or thermally unstable compounds, making it highly suitable for the direct analysis of sulfonated aromatic amines like this compound. thermofisher.com

The analysis of aniline sulfonation mixtures, which can contain aniline and various mono-, di-, and tri-sulfonated derivatives, presents a significant analytical challenge due to the high polarity and ionic nature of the target analytes. Ion-pair reversed-phase HPLC (IP-RPLC) is a highly effective technique to achieve separation. rsc.org This method introduces an ion-pairing reagent into the mobile phase. chromatographyonline.comchromatographyonline.com For anionic analytes like aniline-2,4-disulphonate, a cationic ion-pairing reagent, such as a tetraalkylammonium salt, is used. tcichemicals.com The reagent forms a neutral, hydrophobic ion pair with the analyte, which can then be retained and separated on a nonpolar reversed-phase column (e.g., C18). chromatographyonline.comchromatographyonline.com

A specific method has been developed for the separation and determination of aniline-2,4-disulphonic acid alongside other derivatives like orthanilic, metanilic, and sulphanilic acids. rsc.org This method utilizes tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) as the ion-pairing reagent. The separation is achieved on a Spherisorb 10 ODS column with a mobile phase consisting of acetonitrile (B52724) and an aqueous phosphate (B84403) buffer at a controlled pH. rsc.org This approach allows for the simultaneous determination of multiple compounds in the same solution with high precision and is particularly useful for analyzing samples from concentrated sulfuric acid sulfonation mixtures. rsc.org

Table 1: HPLC Conditions for Separation of Aniline Sulfonic Acids

ParameterConditionReference
TechniqueIon-Pair Reversed-Phase HPLC rsc.org
ColumnSpherisorb 10 ODS rsc.org
Mobile Phase5% Acetonitrile, 0.05 M Na₂HPO₄, 0.005 M TBAHS in water rsc.org
pH5.5 rsc.org
Ion-Pair ReagentTetrabutylammonium hydrogen sulphate (TBAHS) rsc.org
ApplicationSeparation of aniline, aniline-2,4-disulphonic acid, and other anilinesulphonic acids in sulphonation mixtures rsc.org

Following separation by HPLC, detection is commonly performed using a UV-Vis detector or a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector. pharmtech.comresearchgate.net Quantitative analysis is based on Beer-Lambert's law, where the absorbance of the analyte at a specific wavelength is proportional to its concentration. For aniline and its derivatives, detection is often carried out in the UV range. nih.gov

A DAD offers significant advantages over a standard single-wavelength UV-Vis detector. lcms.cz Instead of monitoring absorbance at one or a few pre-selected wavelengths, a DAD records the entire UV-Vis spectrum of the eluent in real-time as it passes through the detector flow cell. chromatographyonline.com This provides three-dimensional data (absorbance vs. time vs. wavelength), which is invaluable for both qualitative and quantitative analysis. chromatographyonline.com

The key applications of DAD in the analysis of this compound include:

Peak Purity Assessment : By comparing the spectra acquired across an entire chromatographic peak (e.g., at the upslope, apex, and downslope), it is possible to determine if the peak corresponds to a single compound or contains co-eluting impurities. pharmtech.comchromatographyonline.com A pure peak will exhibit identical normalized spectra throughout its elution profile. lcms.cz

Compound Identification : The acquired spectrum of an unknown peak can be compared against a library of reference spectra for tentative identification. The UV spectrum, which is dependent on the molecule's chromophores, serves as a characteristic fingerprint. For instance, the UV spectrum of sulfanilic acid (4-aminobenzenesulfonic acid) shows a primary absorption band around 248 nm. ucv.ro

Method Development : DAD allows for the selection of the optimal detection wavelength for maximum sensitivity and selectivity for each compound in a mixture after a single chromatographic run.

Gas Chromatography (GC) (e.g., coupled with pyrolysis for volatile product analysis)

Direct analysis of highly polar and non-volatile salts like this compound by conventional Gas Chromatography (GC) is not feasible. However, by coupling GC with pyrolysis (Py-GC), analysis becomes possible. Pyrolysis involves the thermal fragmentation of the sample at high temperatures in an inert atmosphere, breaking it down into smaller, more volatile, and thermally stable fragments characteristic of the original molecule. rsc.org These fragments are then swept into the GC column, separated, and identified, typically by mass spectrometry (MS). rsc.org

This technique is particularly useful for characterizing sulfonated aromatic amines. researchgate.net When subjected to pyrolysis, these compounds undergo desulfonation and other fragmentation processes. Studies have shown that aniline is a dominant pyrolysis product of various sulfonated aromatic amines. researchgate.net An optimal pyrolysis temperature of 500°C has been identified for many of these compounds. researchgate.net The resulting pyrogram can provide a fingerprint for the original substance, allowing for its identification even in complex matrices like textile wastewater concentrates. researchgate.net

Table 2: Pyrolysis-Gas Chromatography (Py-GC/MS) for Sulfonated Aromatic Amines

ParameterDescriptionReference
TechniquePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) researchgate.net
PrincipleThermal decomposition of the non-volatile analyte into characteristic volatile fragments for GC/MS analysis. rsc.org
Optimal Pyrolysis Temp.500°C for many sulfonated compounds. researchgate.net
Major Pyrolysis ProductAniline is a dominant product from sulfonated aromatic amines. researchgate.net
ApplicationCharacterization and identification of sulfonated amines and dyes in various samples. researchgate.net

Thin-Layer Chromatography (TLC) for Separation and Identification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the qualitative analysis of aniline derivatives. researchgate.net It can be employed to separate components in a mixture, identify compounds by comparing their retardation factor (Rf) values with standards, and assess the purity of a sample.

For the separation of aniline oligomers and related compounds, silica (B1680970) gel is a commonly used stationary phase. researchgate.net The choice of the mobile phase (eluent) is critical for achieving separation and depends on the polarity of the analytes. A suitable development system must be explored to effectively separate the various sulfonated isomers. researchgate.net For separating highly polar compounds like aniline sulfonic acids, polar mobile phases are typically required. Sometimes, modifying the stationary phase, for instance by impregnating silica gel plates, can enhance separation selectivity. researchgate.net

After development, the separated spots on the TLC plate must be visualized. Since aniline sulfonic acids are often colorless, visualization can be achieved by:

UV Inspection : If the compounds are UV-active, they can be viewed under a UV lamp (typically at 254 nm or 366 nm), where they will appear as dark spots on a fluorescent background (if the plate contains a fluorescent indicator) or as fluorescent spots.

Staining Reagents : Spraying the plate with a chemical reagent that reacts with the analytes to produce colored spots. A variety of reagents are available for detecting amines and aromatic compounds. epfl.ch

Electrochemical Analytical Methods

Electrochemical methods offer a highly sensitive and selective alternative for the determination of electroactive compounds like aniline and its derivatives. researchgate.net These techniques measure the electrical response (e.g., current) that occurs when a potential is applied to an electrode in a solution containing the analyte.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly useful. srce.hrnih.gov The analysis of aniline and its sulfonated forms often involves their electrochemical oxidation at the surface of a working electrode, typically made of glassy carbon. srce.hr The potential at which the oxidation occurs is characteristic of the compound's structure, while the resulting current is proportional to its concentration. srce.hr

To enhance sensitivity and selectivity, the surface of the working electrode can be modified. For instance, a sensor based on a conducting film of poly(p-aminobenzene sulphonic acid) on a glassy carbon electrode has been developed for the sensitive determination of other analytes, demonstrating the utility of polymers derived from sulfonated anilines in sensor construction. nih.gov Such modified electrodes can exhibit strong accumulation abilities and excellent electrocatalytic activity towards the target analyte, leading to a significant increase in the electrochemical signal and lower detection limits. nih.gov These methods have been successfully applied to the analysis of various aniline derivatives in environmental water samples. nih.gov


Spectrophotometric Methods for Quantitative Determination

Spectrophotometry offers a versatile and accessible approach for the quantitative analysis of this compound. Both direct and indirect methods can be employed, depending on the required sensitivity and the complexity of the sample matrix.

Direct UV-Vis Spectrophotometry

This compound, containing an aromatic benzenoid structure, exhibits absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.net This intrinsic property allows for its direct quantification using a UV-Vis spectrophotometer. The method is rapid and straightforward, involving the measurement of absorbance at a specific wavelength, which is then correlated to the concentration using a calibration curve established with standards of known concentration. However, this method is susceptible to interference from other UV-absorbing compounds that may be present in the sample matrix, potentially limiting its application in complex mixtures without prior separation.

Indirect Spectrophotometry via Diazotization-Coupling Reactions

A more selective and often more sensitive approach involves chemical derivatization to produce a colored compound that absorbs light in the visible region, where fewer interferences typically occur. For primary aromatic amines like this compound, a common and well-established method is the diazotization-coupling reaction. acs.orgaipublishers.org

This two-step process involves:

Diazotization : The primary amino group (-NH₂) of the aniline derivative reacts with nitrous acid (generated in situ from sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt. aipublishers.org

Coupling : The resulting diazonium salt is then reacted with a coupling agent (a phenol (B47542) or an aromatic amine) in an alkaline medium to form a highly colored and stable azo dye. aipublishers.org

The intensity of the color produced is directly proportional to the concentration of the original analyte and can be measured spectrophotometrically. The choice of coupling agent is critical as it determines the wavelength of maximum absorbance (λmax) and the sensitivity of the method. acs.org

Several coupling agents have been successfully used for the determination of other aromatic amines and sulfa drugs, and these can be adapted for this compound. researchgate.netresearchgate.net

Coupling AgentAnalyte ClassResulting λmax (nm)Reference
8-amino-1-hydroxynaphthalene-3,6-disulfonic acidAnilineNot Specified acs.org
2,4-dinitrophenylhydrazineSulphacetamide Sodium484 researchgate.netrdd.edu.iq
2,4-dinitrophenylhydrazineDiclofenac SodiumNot Specified researchgate.net
2-Chloro-5-Methoxy AnilineParacetamol480 aipublishers.org

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

A powerful and widely used technique for the separation and quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector. rsc.org This method combines the high separation efficiency of chromatography with the detection capabilities of spectrophotometry. An ion-pair reversed-phase HPLC method has been developed for the separation of various aniline sulphonic acid derivatives, including aniline-2,4-disulphonic acid. rsc.org In this method, a reagent like tetrabutylammonium hydrogen sulphate is used as an ion-pairing agent in the mobile phase to improve the retention and separation of the highly polar sulphonated analytes on a nonpolar stationary phase. rsc.org The UV-Vis detector then quantifies the compound as it elutes from the column, providing excellent specificity and sensitivity.

Advanced Sample Preparation and Extraction Techniques for Complex Matrices (e.g., industrial effluents, environmental samples)

The analysis of this compound in complex matrices such as industrial effluents or environmental water samples necessitates an effective sample preparation step. thermofisher.com This step is crucial to remove interfering substances, concentrate the analyte to a detectable level, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly efficient and commonly used technique for preparing liquid samples. thermofisher.comsigmaaldrich.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the adsorbent while the matrix interferences pass through. The analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com

For a polar and water-soluble compound like this compound, different SPE strategies can be employed:

Reversed-Phase SPE : Utilizes a nonpolar sorbent (e.g., C18-bonded silica). The polarity of the aqueous sample may need to be adjusted to promote the retention of the moderately polar analyte.

Ion-Exchange SPE : This is particularly suitable for ionic compounds. Since aniline-2,4-disulphonic acid has strongly acidic sulphonate groups, an anion-exchange sorbent can be used to effectively retain the molecule from the sample matrix.

Compared to traditional liquid-liquid extraction, on-line SPE offers advantages such as full automation, reduced solvent consumption, and improved process control. thermofisher.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com The efficiency of the extraction of this compound can be significantly influenced by the pH of the aqueous sample. Adjusting the pH can alter the ionization state of the amino and sulphonate groups, thereby changing the compound's solubility in the organic solvent. Dichloromethane has been used for the extraction of related compounds from water samples after pH adjustment. mdpi.com However, LLE can be time-consuming, may require large volumes of organic solvents, and is prone to issues like incomplete phase separation. sigmaaldrich.com

Dispersive Solid-Phase Extraction (d-SPE)

Dispersive SPE is a variation where the sorbent is directly dispersed into the sample solution. amecj.comamecj.com After a period of interaction (e.g., vortexing or sonication) during which the analyte adsorbs onto the sorbent, the solid and liquid phases are separated by centrifugation. amecj.comamecj.com This method offers a large contact area between the sorbent and the sample, potentially leading to faster extraction equilibrium. Activated carbon nanoparticles have been used as a sorbent in d-SPE procedures for the extraction of aniline from water samples. amecj.comamecj.comresearchgate.net

TechniquePrincipleApplicability for this compoundKey Advantages
Solid-Phase Extraction (SPE) Analyte partitions between a solid sorbent and the liquid sample. Elution with a small solvent volume.High. Ion-exchange or reversed-phase sorbents can be used to isolate the polar, ionic analyte.High recovery, high concentration factor, automation potential, reduced solvent use. thermofisher.comsigmaaldrich.com
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases (e.g., aqueous sample and organic solvent).Moderate. Requires pH optimization to control ionization and improve partitioning into the organic phase.Simple and well-established.
Dispersive SPE (d-SPE) Sorbent is dispersed directly in the sample, followed by separation (e.g., centrifugation).High. Suitable for rapid extraction using sorbents like activated carbon.Fast, large sorbent-sample contact area. amecj.comamecj.com

Q & A

Q. What are the established synthetic routes for sodium hydrogen aniline-2,4-disulphonate, and what experimental parameters influence yield?

The compound is typically synthesized via sulfonation and diazotization reactions. For instance, coupling aniline-2,4-disulfonic acid with intermediates like J acid or cyanuric chloride under controlled pH and temperature conditions is a common method. Adjusting stoichiometric ratios of reactants (e.g., aniline derivatives and sulfonating agents) and optimizing reaction time (6–12 hours) are critical for achieving yields >70% . However, highlights challenges with traditional methods like Gattermann’s sulfonation, where competing side reactions (e.g., incomplete sulfonation or over-sulfonation) reduce purity. Alternative approaches, such as refluxing with cupric sulfate as a catalyst, improve reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

  • UV-Vis Spectroscopy : To confirm π→π* transitions in the aromatic and azo groups (λmax ~400–500 nm).
  • HPLC-MS : For quantifying impurities (e.g., unreacted aniline derivatives) and verifying molecular weight (m/z ~297–400 Da depending on hydration state) .
  • Titrimetry : Acid-base titration to determine sulfonic acid group content .
  • FTIR : Peaks at 1180–1250 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (N-H stretching) confirm functional groups .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

The compound exhibits high solubility in polar solvents like water (≥50 g/L at 25°C) and methanol due to its ionic sulfonate groups. However, solubility decreases in nonpolar solvents (e.g., hexane or toluene). For kinetic studies, buffered aqueous solutions (pH 6–8) prevent aggregation .

Advanced Research Questions

Q. How do competing sulfonation pathways affect the regioselectivity of this compound synthesis?

Sulfonation at the 2- and 4-positions of aniline is influenced by electron-donating groups (e.g., -NH2) directing electrophilic substitution. However, notes that steric hindrance from bulky substituents or improper temperature control can lead to undesired 1,3- or 1,5-disulfonation. Computational modeling (DFT) of transition states and <sup>13</sup>C NMR analysis of intermediates are recommended to map reaction pathways .

Q. What methodologies resolve contradictions in reported thermodynamic stability data for this compound?

Discrepancies in stability studies (e.g., decomposition temperatures ranging from 250–300°C) may arise from hydration state variations or impurities. Researchers should:

  • Conduct thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition steps.
  • Compare anhydrous vs. hydrated forms (e.g., dihydrate vs. heptahydrate) using DSC .
  • Validate purity via elemental analysis (C, H, N, S content) .

Q. How can researchers design experiments to investigate the compound’s role as a ligand in metal-catalyzed reactions?

The sulfonate groups act as chelating agents for transition metals like Cu(II) or Fe(III). Experimental protocols include:

  • Potentiometric Titration : To determine stability constants (logβ) of metal-ligand complexes.
  • Spectrophotometric Titration : Monitor UV-Vis shifts upon metal binding (e.g., d-d transitions in Cu(II) complexes) .
  • X-ray Crystallography : For structural elucidation of coordination complexes .

Q. What strategies mitigate reproducibility issues in catalytic applications of this compound?

Batch-to-batch variability in catalytic performance often stems from residual salts or moisture. Solutions include:

  • Recrystallization : Purify the compound using ethanol-water mixtures (3:1 v/v).
  • Strict Moisture Control : Store samples in desiccators with silica gel.
  • Standardized Characterization : Pre-screen all batches via ICP-OES for trace metal contaminants .

Methodological Guidance

Q. How should researchers handle conflicting spectral data in structural assignments?

If NMR or IR spectra deviate from literature (e.g., unexpected splitting or peak shifts):

  • Verify solvent effects (DMSO vs. D2O).
  • Check for tautomeric equilibria (e.g., keto-enol shifts in azo derivatives).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What statistical approaches are suitable for analyzing kinetic data from sulfonation reactions?

  • Non-linear Regression : Fit time-dependent concentration data to pseudo-first/second-order models.
  • ANOVA : Identify significant variables (temperature, catalyst concentration) in factorial designs .
  • Error Propagation Analysis : Quantify uncertainties from instrumental measurements (e.g., ±0.1°C in temperature probes) .

Q. How can computational chemistry complement experimental studies of this compound?

  • Molecular Dynamics (MD) Simulations : Predict solubility parameters and aggregation behavior.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends .

Data Presentation Standards

  • Raw Data : Include in appendices (e.g., HPLC chromatograms, TGA curves) with metadata (instrument settings, calibration standards) .
  • Processed Data : Highlight in main text with error margins (e.g., "yield = 72 ± 3%, n=5") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.